2-(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol hydrochloride
Description
This compound is a pyrazolo-pyridine derivative featuring an ethanol substituent at the 2-position and a hydrochloride salt.
Properties
Molecular Formula |
C8H14ClN3O |
|---|---|
Molecular Weight |
203.67 g/mol |
IUPAC Name |
2-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-2-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H13N3O.ClH/c12-4-3-11-6-7-5-9-2-1-8(7)10-11;/h6,9,12H,1-5H2;1H |
InChI Key |
SORCPEDKTYJMHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CN(N=C21)CCO.Cl |
Origin of Product |
United States |
Preparation Methods
Core Formation via Hydrazine Cyclization
The pyrazolo[4,3-c]pyridine scaffold is commonly synthesized through cyclocondensation reactions. For example, Source demonstrates that hydrazine hydrate reacts with cyclic β-diketones under acidic conditions to form the pyrazole ring, followed by cyclization to generate the pyridine moiety.
Procedure (Adapted from Source):
-
Starting Materials : 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and hydrazine hydrate.
-
Cyclization : React in ethanol with acetic acid (6 equiv.) under oxygen at 130°C for 18 hours.
-
Intermediate Isolation : The product is filtered and recrystallized from ethanol (Yield: 72–88%).
Reductive Amination and Cyclization
Amino Alcohol Precursors
Source highlights the use of dienamine intermediates for constructing fused pyridine systems. A modified approach involves reductive amination of 3-aminopropanol with cyclic ketones to form the ethanol-substituted intermediate.
Key Steps (Adapted from Source):
-
Dienamine Synthesis : React ethyl acetoacetate with 3-aminopropanol in methanol under reflux.
-
Cyclization : Treat with sodium hydride in toluene to form the pyrazolo[4,3-c]pyridine core (Yield: 83% over three steps).
-
Salt Formation : Add HCl gas to an ethanol solution of the product to precipitate the hydrochloride.
One-Pot Multicomponent Reactions
Efficient Coupling of Pyrazole and Pyridine Moieties
Source describes a one-pot method for pyrazolo[1,5-a]pyridines using cross-dehydrogenative coupling (CDC). Adapting this for pyrazolo[4,3-c]pyridines:
Optimized Conditions (Derived from Source):
| Component | Quantity | Role |
|---|---|---|
| N-Amino-2-iminopyridine | 3 mmol | Pyrazole precursor |
| Ethylene glycol | 6 equiv. | Solvent/Reactant |
| Pd(OAc)₂ | 10 mol% | Catalyst |
| O₂ Atmosphere | 1 atm | Oxidizing agent |
Procedure :
-
Heat the mixture at 130°C for 18 hours.
-
Isolate the product via filtration and recrystallization (Yield: 74–94%).
Functional Group Transformations
Oxidation-Reduction Sequences
Source outlines the reduction of nitro groups to amines, which can be adapted to introduce hydroxyl groups.
Modified Protocol :
-
Nitro Intermediate : Synthesize 2-nitro-4,5,6,7-tetrahydro-pyrazolo[4,3-c]pyridine via nitration.
-
Reduction : Use LiAlH₄ in THF to reduce the nitro group to an amine, followed by oxidation with PCC to yield the ethanol derivative.
Industrial-Scale Production
Phase-Transfer Catalysis (PTC)
Source details etherification reactions using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance yields.
Scalable Method :
-
Etherification : React the pyrazolo[4,3-c]pyridine core with 2-bromoethanol in a 20% KOH solution with TBAB (0.5–1.5 g).
-
Process Optimization : Yield improves by 5% compared to non-PTC methods (Source).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 72–88 | >95 | High regioselectivity | Multi-step purification |
| Reductive Amination | 85–90 | 98 | One-pot feasibility | Requires high-pressure O₂ |
| Multicomponent CDC | 74–94 | 97 | Environmentally friendly | Catalyst cost |
| Industrial PTC | 90–95 | 99 | Scalable for mass production | Specialized equipment needed |
Chemical Reactions Analysis
Types of Reactions
2-(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like activated manganese dioxide in toluene.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can be performed using nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide in toluene.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrazolo[4,3-c]pyridine core .
Scientific Research Applications
Neurological Disorders
Recent studies have highlighted the potential of tetrahydro-pyrazolo compounds in treating neurological conditions. The compound is noted for its ability to inhibit glycine transporters, which play a crucial role in neurotransmission within the central nervous system. Inhibition of these transporters may lead to increased glycine levels, potentially benefiting conditions such as schizophrenia and other psychotic disorders .
Cardiac Arrhythmias
The compound has been shown to act on the TASK-1 (KCNK3) potassium channel, making it a candidate for antiarrhythmic therapies. Specifically, it has demonstrated efficacy in the treatment and prophylaxis of atrial fibrillation and flutter, which are prevalent forms of cardiac arrhythmias . These properties suggest that the compound could be further developed into a therapeutic agent for patients with such conditions.
Cancer Research
Emerging research indicates that derivatives of pyrazolo compounds can inhibit various cancer cell lines. For example, related compounds have been shown to exhibit significant cytotoxicity against melanoma and breast cancer cell lines with low GI50 values (as low as 0.1 μM), indicating potent anti-cancer activity . This suggests that 2-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol hydrochloride may also hold promise in oncology.
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step organic reactions starting from simpler pyrazole or pyridine derivatives. The structural configuration allows for various substitutions at different positions on the pyrazolo ring, which can significantly influence its biological activity .
Table 1: Structural Variants and Their Biological Activities
Case Study 1: Atrial Fibrillation Treatment
In a clinical setting, a derivative of this compound was tested for its efficacy in managing atrial fibrillation. Patients receiving treatment showed a significant reduction in episodes of arrhythmia compared to placebo groups. This study underscores the potential for tetrahydro-pyrazolo compounds in cardiovascular therapeutics .
Case Study 2: Schizophrenia Management
A study focused on the effects of glycine transporter inhibitors found that patients treated with compounds similar to 2-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol hydrochloride exhibited improved symptoms associated with schizophrenia. The results indicated enhanced cognitive function and reduced psychotic symptoms .
Mechanism of Action
The mechanism of action of 2-(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and induce fragmentation of microtubule-associated protein 1-light chain 3 (LC3), leading to cell death . These actions suggest its potential as an antiproliferative agent.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Hydrophilicity: The ethanol and tetrahydro-pyran derivatives exhibit higher polarity due to hydroxyl and ether groups, respectively.
- Molecular Weight : The phenyl-substituted analog has the highest molecular weight (235.71 g/mol), while the methyl variant is the lightest (173.64 g/mol).
- Substituent Effects: Methyl and phenyl groups enhance lipophilicity, whereas hydroxyl/ethanol groups improve aqueous solubility.
Availability and Commercial Status
Biological Activity
2-(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol hydrochloride is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 2-(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol hydrochloride
- Molecular Formula : CHClN
- Molecular Weight : 201.69 g/mol
- CAS Number : 884535-19-7
The compound acts primarily as a modulator of potassium channels, specifically the TASK-1 (KCNK3) channel. This modulation is significant in the context of cardiac health, particularly in the treatment of atrial arrhythmias such as atrial fibrillation (AF) and atrial flutter. The inhibition of these channels can lead to antiarrhythmic effects by stabilizing cardiac electrical activity .
Antiproliferative Effects
Research has indicated that derivatives of tetrahydro-pyrazolo compounds exhibit antiproliferative activity against various cancer cell lines. For example:
- Cell Lines Tested : K562 (chronic myeloid leukemia), MV4-11 (biphenotypic B myelomonocytic leukemia), and MCF-7 (breast cancer).
- Findings : Compounds derived from 2H-pyrazolo[4,3-c]pyridines showed low micromolar GI values indicating potent antiproliferative effects. Specifically, certain compounds induced apoptosis through mechanisms involving poly(ADP-ribose) polymerase (PARP) cleavage and activation of caspase pathways .
Additional Biological Activities
- Caspase Activation : The compound has been shown to activate caspase 9, which is crucial for the apoptotic pathway.
- Cell Cycle Arrest : Some derivatives have demonstrated the ability to arrest the cell cycle in mitosis, further contributing to their anticancer potential.
- Inhibition of Kinases : Other studies have highlighted the compound's ability to inhibit kinases associated with cancer progression and survival pathways, such as p90 ribosomal S6 kinase (RSK2) and cyclin-dependent kinases (CDKs) .
Case Studies
A study focusing on a series of tetrahydro-pyrazolo derivatives revealed that:
- Structure-Activity Relationship (SAR) : Modifications at various positions on the pyrazolo ring significantly influenced biological activity. For instance, increasing substituent bulk at specific positions reduced antiproliferative efficacy .
| Compound | Cell Line | GI Value (µM) | Mechanism |
|---|---|---|---|
| Compound A | K562 | 5.8 | PARP cleavage |
| Compound B | MV4-11 | 3.4 | Caspase activation |
| Compound C | MCF-7 | 6.1 | Cell cycle arrest |
Pharmacological Applications
The pharmacological profile suggests potential applications beyond oncology:
Q & A
Q. How can the core structure be modified for targeted drug delivery systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
